molecular formula C20H30O2 B14240744 1H-2-Benzopyran-1-one, 3,4-dihydro-3-undecyl- CAS No. 210560-76-2

1H-2-Benzopyran-1-one, 3,4-dihydro-3-undecyl-

Cat. No.: B14240744
CAS No.: 210560-76-2
M. Wt: 302.5 g/mol
InChI Key: VJQROBIGBBHPEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-2-Benzopyran-1-one, 3,4-dihydro-3-undecyl- is an organic compound belonging to the class of dihydroisocoumarins This compound is characterized by a benzopyran ring system with an undecyl substituent at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-2-Benzopyran-1-one, 3,4-dihydro-3-undecyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenolic compounds with cyclic anhydrides, followed by hydrogenation to introduce the undecyl group. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-2-Benzopyran-1-one, 3,4-dihydro-3-undecyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used for electrophilic substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzopyran derivatives, quinones, and dihydro compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-2-Benzopyran-1-one, 3,4-dihydro-3-undecyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-2-Benzopyran-1-one, 3,4-dihydro-3-undecyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-: Known for its antimicrobial properties.

    1H-2-Benzopyran-1-one, 3,4-dihydro-6-hydroxy-8-methoxy-3-methyl-: Studied for its potential anti-inflammatory effects.

    1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-: Investigated for its antioxidant activity.

Uniqueness

1H-2-Benzopyran-1-one, 3,4-dihydro-3-undecyl- is unique due to its undecyl substituent, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other similar compounds and may contribute to its specific biological activities and industrial uses.

Properties

CAS No.

210560-76-2

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

3-undecyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-14-18-16-17-13-11-12-15-19(17)20(21)22-18/h11-13,15,18H,2-10,14,16H2,1H3

InChI Key

VJQROBIGBBHPEH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1CC2=CC=CC=C2C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.